molecular formula C14H10F3N3 B12610496 [(6-Ethynylpyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-46-1

[(6-Ethynylpyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12610496
CAS No.: 647839-46-1
M. Wt: 277.24 g/mol
InChI Key: GDZWHZCBMNIMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethynylpyridin-3-yl)methylpropanedinitrile is a chemical compound that features a pyridine ring substituted with an ethynyl group at the 6-position and a trifluoropropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethynylpyridin-3-yl)methylpropanedinitrile typically involves the reaction of 6-ethynylpyridine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(6-Ethynylpyridin-3-yl)methylpropanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Ethynylpyridin-3-yl)methylpropanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (6-Ethynylpyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoropropyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methylpyridin-3-yl)methylpropanedinitrile
  • (6-Chloropyridin-3-yl)methylpropanedinitrile
  • (6-Bromopyridin-3-yl)methylpropanedinitrile

Uniqueness

(6-Ethynylpyridin-3-yl)methylpropanedinitrile is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced biological activities .

Properties

CAS No.

647839-46-1

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

2-[(6-ethynylpyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C14H10F3N3/c1-2-12-4-3-11(8-20-12)7-13(9-18,10-19)5-6-14(15,16)17/h1,3-4,8H,5-7H2

InChI Key

GDZWHZCBMNIMIJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.